N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-18-15-19(2)24-23(16-18)35-26(28-24)30(17-21-5-3-4-10-27-21)25(31)20-6-8-22(9-7-20)36(32,33)29-11-13-34-14-12-29/h3-10,15-16H,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCRIHIUUMRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of 4,6-dimethyl-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.
Introduction of the Morpholinosulfonyl Group: The benzothiazole intermediate is then reacted with morpholine and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to introduce the morpholinosulfonyl group.
Attachment of the Pyridinylmethyl Group: Finally, the compound is coupled with 2-chloromethylpyridine in the presence of a base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
The benzo[d]thiazole component is recognized for its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger . The specific compound has been reported to possess similar antimicrobial effects, potentially contributing to the development of new antibiotics.
Anticancer Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide has demonstrated promising anticancer properties. It acts as an inhibitor of key kinases involved in cancer cell proliferation and survival, specifically targeting Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 Beta (GSK3β). By inhibiting these kinases, the compound can modulate critical signaling pathways such as the PTEN/PI3K/Akt pathway, which is often dysregulated in cancer .
Case Studies
- Antimicrobial Evaluation : In vitro studies have shown that N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide exhibits significant antimicrobial activity at low concentrations (1 µg/mL), suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : A study evaluating the anticancer effects of various thiazole derivatives found that compounds similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide showed substantial cytotoxicity against human breast cancer cell lines (MCF7), indicating its potential application in cancer therapy .
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituents
A comparative analysis of key structural analogs is summarized in Table 1.
Table 1: Structural Comparison with Analogs
Key Observations:
- Thiazole vs. Triazole Core : The target compound and analogs in utilize a thiazole ring, whereas compounds feature a 1,2,4-triazole-thione core, which impacts electronic properties and tautomerism .
- Sulfonyl Group Variations: The target’s morpholinosulfonyl group differs from the phenylsulfonyl groups in (e.g., compound 7–9) and the sulfonamide in . Sulfonyl groups enhance solubility and metabolic stability compared to sulfonamides .
- Substituent Effects : The pyridin-2-ylmethyl group in the target contrasts with pyridin-3-yl substituents in analogs. Pyridin-2-yl groups may favor distinct binding interactions due to nitrogen positioning .
Physicochemical and Spectral Properties
- Solubility: The morpholinosulfonyl group in the target likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., 4d–4i in ). Triethyleneglycol-containing compounds () exhibit higher hydrophilicity but require complex synthesis .
- Spectral Data :
Biologische Aktivität
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this compound based on available research findings.
Chemical Structure
The chemical structure of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Benzothiazole derivatives often exhibit their effects through:
- Inhibition of Kinases : These compounds can act as kinase inhibitors, disrupting signaling pathways involved in cell proliferation and survival.
- DNA Interaction : Benzothiazole compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
Antitumor Activity
Research indicates that N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Assay |
| HCC827 | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 | 0.85 ± 0.05 | 2D Assay |
These results indicate that the compound is particularly effective against lung cancer cell lines, showing lower IC50 values in 2D assays compared to 3D assays, suggesting a more potent effect in simpler cellular environments.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, which could be beneficial in treating infections caused by these pathogens.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of benzothiazole derivatives in various therapeutic areas:
- Antitumor Studies : A study conducted on newly synthesized benzothiazole derivatives revealed that certain compounds exhibited high potential in inhibiting tumor growth in lung cancer models (A549 IC50 values ranging from 2.12 µM to 6.75 µM) .
- Kinase Inhibition : Another investigation focused on the role of benzothiazole derivatives as inhibitors of specific kinases associated with cancer progression, including SYK and LRRK2 .
- Inflammatory Diseases : The compound's potential application in treating inflammatory diseases was also noted, suggesting a broader therapeutic scope beyond oncology .
Q & A
Q. What practices ensure reproducibility in synthetic and biological studies?
- Answer:
- Detailed reaction logs: Document exact equivalents, solvent batches, and stirring speeds .
- Open-source spectra: Share raw NMR/HPLC data in repositories like Zenodo or ChemRxiv .
- Interlab validation: Collaborate with independent labs to replicate key findings (e.g., IC50 values in ≥3 cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
